

Protocols for MAP4 Immunoprecipitation: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: MAP4

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This application note provides detailed protocols for the immunoprecipitation (IP) of Microtubule-Associated Protein 4 (**MAP4**), a key protein involved in microtubule stabilization and cell cycle regulation. These protocols are intended for researchers, scientists, and drug development professionals engaged in studying **MAP4**'s function and its protein-protein interactions.

Introduction

Microtubule-Associated Protein 4 (**MAP4**) is a ubiquitously expressed protein that plays a crucial role in regulating the stability and dynamics of microtubules. Its function is integral to various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Given its significance, studying the interaction partners of **MAP4** is essential for understanding its regulatory mechanisms and its role in disease. Immunoprecipitation is a powerful technique to isolate **MAP4** and its interacting proteins from cell or tissue lysates.

Data Presentation: Recommended Reagents and Buffers

Successful immunoprecipitation of **MAP4** relies on the appropriate selection of antibodies and the use of optimized buffer systems. The following tables provide a summary of commercially available antibodies validated for IP and recommended buffer compositions.

Table 1: Commercially Available Anti-**MAP4** Antibodies for Immunoprecipitation

Antibody Name	Host Species	Clonality	Supplier	Catalog Number	Recommended Concentration for IP
MAP-4 Antibody (G-10)	Mouse	Monoclonal	Santa Cruz Biotechnology	sc-390286	Not specified
Anti-MAP4 Antibody	Rabbit	Polyclonal	Abcam	ab245578	3 µg/mg lysate ^[1]
MAP4 Antibody	Rabbit	Polyclonal	Proteintech	11229-1-AP	Not specified
MAP4 Antibody	Rabbit	Polyclonal	Thermo Fisher Scientific	PA5-29598	Not specified

Table 2: Buffer Recipes for **MAP4** Immunoprecipitation

Buffer Type	Component	Concentration
Cell Lysis Buffer (RIPA Buffer - Modified)	50 mM Tris-HCl, pH 7.4	150 mM NaCl
1 mM EDTA	1% NP-40	
0.5% Sodium Deoxycholate	0.1% SDS	
Protease Inhibitor Cocktail	1X	
Phosphatase Inhibitor Cocktail	1X	
Wash Buffer	50 mM HEPES, pH 7.5	150 mM NaCl
1 mM EDTA	2.5 mM EGTA	
0.1% (w/v) Tween® 20	1 mM Dithiothreitol (DTT)	
Elution Buffer (Denaturing)	2X Laemmli Sample Buffer	1X
Elution Buffer (Non-Denaturing)	0.1 M Glycine-HCl	pH 2.5-3.0

Experimental Protocols

This section provides a detailed, step-by-step methodology for the immunoprecipitation of **MAP4**.

A. Preparation of Cell Lysate

- **Cell Culture and Harvesting:** Grow cells to 80-90% confluency. For adherent cells, wash twice with ice-cold Phosphate-Buffered Saline (PBS). For suspension cells, wash by centrifugation at 500 x g for 5 minutes and resuspend in ice-cold PBS.
- **Cell Lysis:** Add ice-cold RIPA buffer to the cell pellet (approximately 1 mL per 10⁷ cells).
- **Incubation:** Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
- **Clarification of Lysate:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

- **Protein Quantification:** Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 1-2 mg/mL with lysis buffer.

B. Immunoprecipitation

- **Pre-clearing the Lysate (Optional but Recommended):** To reduce non-specific binding, add 20 μ L of Protein A/G magnetic beads to 1 mg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
- **Antibody Incubation:** Add the recommended amount of anti-**MAP4** antibody (see Table 1) to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
- **Formation of Antibody-Antigen-Bead Complex:** Add 30 μ L of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.
- **Washing:** Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual wash buffer.

C. Elution

For Western Blot Analysis (Denaturing Elution):

- Resuspend the beads in 30-50 μ L of 2X Laemmli sample buffer.
- Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complex from the beads.
- Pellet the beads using a magnetic stand and load the supernatant onto an SDS-PAGE gel for analysis.

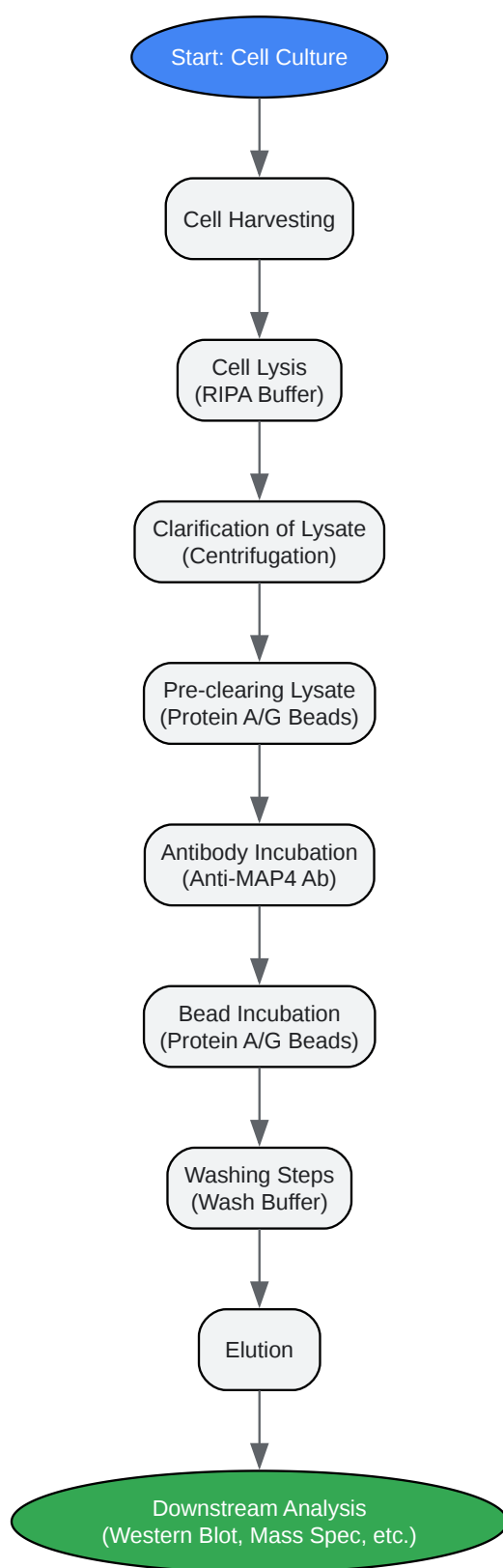
For Functional Assays (Non-Denaturing Elution):

- Add 50-100 μ L of 0.1 M Glycine-HCl (pH 2.5-3.0) to the beads.

- Incubate for 5-10 minutes at room temperature with gentle agitation.
- Pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 μL of 1 M Tris-HCl (pH 8.5) to neutralize the pH.

Mandatory Visualizations

Experimental Workflow for MAP4 Immunoprecipitation

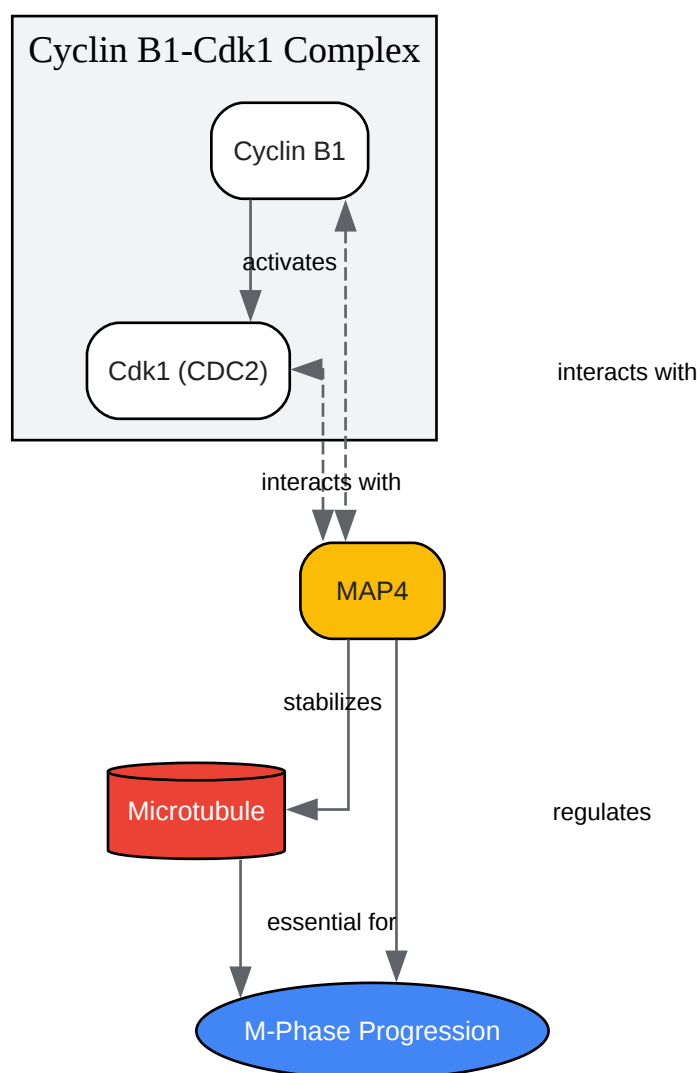


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Caption: Workflow for **MAP4** Immunoprecipitation.

Signaling Pathway: MAP4 Interaction with Cyclin B1-Cdk1 Complex

MAP4 has been shown to interact with Cyclin B1, which targets the cell division cycle 2 (CDC2) kinase, also known as Cdk1, to microtubules. This interaction is a potential regulator of M-phase microtubule dynamics.



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Caption: **MAP4** interaction with Cyclin B1-Cdk1.

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References

- 1. ibl-hamburg.com [ibl-hamburg.com]
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